molecular formula C14H26N2O B5769214 3-Cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one

3-Cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one

Cat. No.: B5769214
M. Wt: 238.37 g/mol
InChI Key: QWNMQJKBZWMYJG-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one is a chemical compound with the molecular formula C14H26N2O It is characterized by the presence of a cyclopentyl group, an ethyl-substituted piperazine ring, and a propanone moiety

Properties

IUPAC Name

3-cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-2-15-9-11-16(12-10-15)14(17)8-7-13-5-3-4-6-13/h13H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNMQJKBZWMYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with an appropriate carbonyl compound.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where an ethyl-substituted piperazine reacts with a suitable leaving group on the cyclopentyl intermediate.

    Formation of the Propanone Moiety:

Industrial Production Methods

Industrial production of 3-Cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

3-Cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopentyl-1-(piperazin-1-yl)propan-1-one: Similar structure but lacks the ethyl substitution on the piperazine ring.

    3-Cyclopentyl-1-[4-(2-ethoxyethyl)piperazin-1-yl]propan-1-one: Contains an ethoxyethyl group instead of an ethyl group on the piperazine ring.

    3-Cyclopentyl-1-[4-(ethylsulfonyl)-1-piperazinyl]-1-propanone: Contains an ethylsulfonyl group on the piperazine ring.

Uniqueness

The uniqueness of 3-Cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one lies in its specific structural features, such as the ethyl substitution on the piperazine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

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